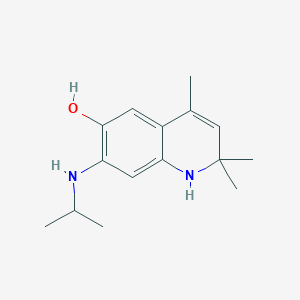![molecular formula C10H11N3O B1392827 [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine CAS No. 1269285-99-5](/img/structure/B1392827.png)
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Vue d'ensemble
Description
“[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The 1H NMR spectrum of a related compound shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities . The result revealed that some compounds displayed superior antipromastigote activity .
Physical And Chemical Properties Analysis
The physical properties of a related compound, a light yellow solid, were reported with a yield of 80% and a melting point of 93–96°C . The 1H NMR spectrum of the compound in DMSO-d6 shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Derivatives
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and its derivatives have been synthesized for biological activity studies. For instance, certain pyrazole derivatives demonstrated significant antibacterial activities against a range of bacterial strains (Rai et al., 2009).
Synthesis of Amine-Treated Polymers
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including aromatic amines like [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, to improve their swelling characteristics and thermal stability, hinting at potential medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Reductive Amination
The compound has been used in the reductive amination of aldehydes and ketones, showcasing its role in the synthesis of secondary amines, vital intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial and Antifungal Activities
Compounds containing the methoxy group, like [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, have been synthesized and shown to exhibit high antimicrobial activity, making them promising candidates for medical applications (Kumar et al., 2012).
Molecular Docking and Quantum Chemical Calculations
The structure and spectroscopic data of the compound have been analyzed through DFT calculations, with biological effects predicted based on molecular docking results, highlighting its potential in bioactive molecule development (Viji et al., 2020).
Potential in Polymer Science and Material Engineering
- Modification of Hydrogels: Modification of hydrogels through condensation with [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and similar compounds enhances the material's properties, such as swelling behavior and thermal stability, indicating its potential in developing advanced materials for various applications (Aly & El-Mohdy, 2015).
Exploratory Studies in Chemistry
Reductive Amination and Synthesis of Amines
The use of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine in the synthesis of secondary amines via reductive amination underlines its importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals (Bawa, Ahmad, & Kumar, 2009).
Molecular Docking for Predicting Biological Activity
The compound's structure and properties have been analyzed via quantum chemical calculations, and its potential biological effects have been predicted through molecular docking, suggesting its utility in drug design and other biological applications (Viji et al., 2020).
Orientations Futures
Pyrazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They have been found to be cytotoxic on several human cell lines , and several drugs that contain pyrazoles in their structure have been approved for the treatment of different types of cancer . These studies suggest that pyrazole derivatives, including “[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine”, could have promising future applications in drug discovery .
Propriétés
IUPAC Name |
2-methoxy-5-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLCTZHKKULHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)
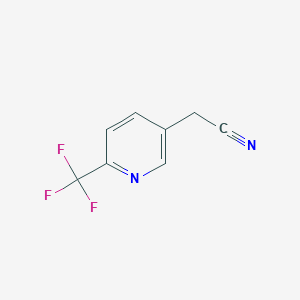
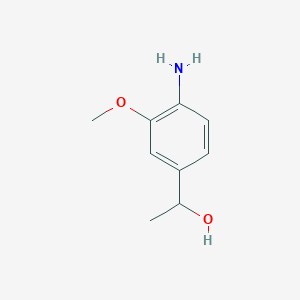
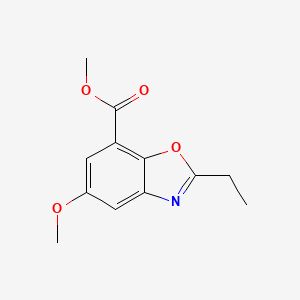
![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
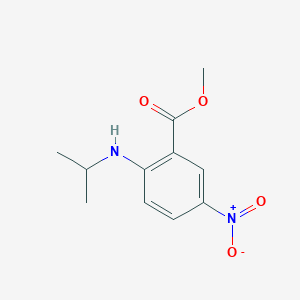
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
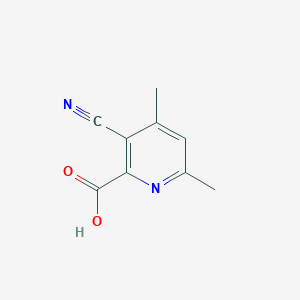
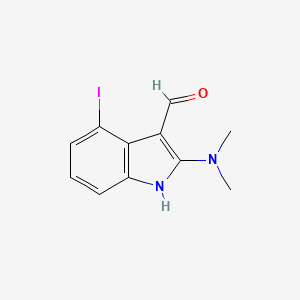
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
